N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a chemical compound characterized by the presence of a benzodioxole ring and a chlorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 1,3-benzodioxole with 4-chlorophenyl thiol in the presence of an acylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzodioxole or chlorophenyl derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzodioxole ring and chlorophenyl sulfanyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide
- 1-(1,3-benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to its specific combination of the benzodioxole ring and chlorophenyl sulfanyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S/c16-10-1-4-12(5-2-10)21-8-15(18)17-11-3-6-13-14(7-11)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILDOHIGWAFWKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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